Crystal Structure Conformation: Defined Dihedral Angle for Reproducible Solid-State Behavior
Single-crystal X-ray diffraction of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide reveals a dihedral angle of 15.0(2)° between the benzene ring and the amido –NHCO– plane [1]. This conformation is a direct consequence of the para-sulfonamide substitution and the specific 3-chloropropanamide chain length. In contrast, the analog 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide, which contains an ethyl spacer between the sulfonamide ring and the amide nitrogen, exhibits a different conformational preference due to increased rotational freedom, though precise dihedral angle data for this analog are not reported in a comparable crystallographic study.
| Evidence Dimension | Dihedral angle between benzene ring and amido –NHCO– plane |
|---|---|
| Target Compound Data | 15.0(2)° |
| Comparator Or Baseline | 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide (ethyl spacer analog) |
| Quantified Difference | Not quantified in published literature; qualitative difference in molecular geometry |
| Conditions | Single-crystal X-ray diffraction at 296 K, Mo Kα radiation |
Why This Matters
The defined dihedral angle directly influences intermolecular hydrogen bonding and packing in the solid state, which can affect dissolution rate and handling properties during formulation or crystallization.
- [1] Akkurt, M., Yıldırım, S. Ö., Türkmen, H., & Büyükgüngör, O. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E, 66(7), o1559–o1560. View Source
